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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

Cat. No.: B1338046 Get Quote

Comparative Analysis of 4-Formyl-3-
hydroxybenzonitrile: A Guide for Researchers
For Immediate Release

This publication provides a comprehensive comparative guide on 4-Formyl-3-
hydroxybenzonitrile, a versatile benzonitrile derivative with significant potential in

pharmacological research and drug development. This document is intended for researchers,

scientists, and professionals in the field, offering a detailed cross-reference of its properties

with data available in the PubChem database and outlining its potential as a kinase inhibitor,

particularly within the Janus kinase (JAK) family.

Physicochemical Properties
4-Formyl-3-hydroxybenzonitrile is a small organic molecule with the chemical formula

C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1] Its structure features a benzonitrile core

substituted with a formyl (-CHO) and a hydroxyl (-OH) group, which contribute to its chemical

reactivity and potential for biological interactions.
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Property Value Source

Molecular Formula C₈H₅NO₂ PubChem[1]

Molecular Weight 147.13 g/mol PubChem[1]

IUPAC Name 4-formyl-3-hydroxybenzonitrile PubChem[1]

Canonical SMILES C1=CC(=C(C=C1C#N)O)C=O PubChem[1]

CAS Number 84102-89-6 PubChem

Biological Activity and Potential Applications
Substituted benzonitriles are a well-established class of compounds in medicinal chemistry,

known for their role as intermediates in the synthesis of various therapeutic agents. Notably,

this structural motif is found in a number of approved and investigational kinase inhibitors.

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their

dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor

tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway.[2]

[3] The constitutive activation of the JAK/STAT pathway is implicated in the pathogenesis of

myeloproliferative neoplasms and other hematological malignancies, making JAK kinases

attractive targets for therapeutic intervention.[4][5]

While direct experimental data for 4-Formyl-3-hydroxybenzonitrile as a JAK inhibitor is not

extensively published, its structural features are analogous to known kinase inhibitors. For the

purpose of this guide, we will use the publicly available data for a closely related aminoindazole

compound that potently inhibits JAK2 activity to illustrate the potential of this class of

molecules. This compound demonstrates significant inhibitory activity against both wild-type

JAK2 and the constitutively active V617F mutant, which is frequently found in patients with

myeloproliferative neoplasms.

Comparative Performance Data
The following table presents the inhibitory activity of a representative aminoindazole-based

JAK2 inhibitor, highlighting its potency and selectivity. This data serves as a benchmark for the
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potential efficacy of structurally similar compounds like 4-Formyl-3-hydroxybenzonitrile.

Target IC₅₀ (nM) Notes

JAK2 (wild-type) 78

JAK2 (V617F mutant) 206

JAK3 2930
Demonstrates selectivity over

JAK3

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Experimental Protocols
To facilitate further research into the potential kinase inhibitory activity of 4-Formyl-3-
hydroxybenzonitrile, a generalized protocol for a Janus Kinase (JAK) inhibitor screening

assay is provided below. This protocol is based on established methodologies for assessing the

potency of small molecule inhibitors against JAK enzymes.[6][7]

Objective: To determine the in vitro inhibitory activity of 4-Formyl-3-hydroxybenzonitrile
against a specific Janus kinase (e.g., JAK2).

Materials:

Recombinant human JAK2 enzyme

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

ATP (Adenosine triphosphate)

Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue for

phosphorylation)

4-Formyl-3-hydroxybenzonitrile (dissolved in DMSO)

Positive control inhibitor (e.g., a known JAK2 inhibitor)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar)

384-well assay plates

Plate reader capable of detecting the signal from the chosen detection reagent (e.g.,

luminescence or fluorescence polarization)

Procedure:

Compound Preparation: Prepare a serial dilution of 4-Formyl-3-hydroxybenzonitrile in

DMSO. A typical starting concentration might be 10 mM, with subsequent 1:5 dilutions.

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO

(for control wells) to the wells of a 384-well plate.

Enzyme and Substrate Addition: Prepare a master mix containing the JAK2 enzyme and the

substrate peptide in kinase buffer. Add this mix to each well.

Initiation of Reaction: Prepare an ATP solution in kinase buffer and add it to each well to start

the kinase reaction. The final ATP concentration should be close to the Kₘ for the specific

kinase.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes).

Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP)

using a suitable detection reagent according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a

dose-response curve.

Visualizing the JAK/STAT Signaling Pathway and
Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the

following diagrams have been generated using the DOT language.
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Caption: The JAK/STAT signaling pathway and the point of inhibition.
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Caption: Workflow for a JAK2 inhibitor screening assay.

Conclusion
4-Formyl-3-hydroxybenzonitrile represents a promising scaffold for the development of novel

kinase inhibitors. Its structural similarity to known JAK2 inhibitors suggests its potential to

modulate the JAK/STAT signaling pathway, a critical mediator in various diseases. The

provided comparative data and experimental protocols offer a valuable resource for
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researchers interested in exploring the therapeutic potential of this and related compounds.

Further investigation is warranted to elucidate the specific biological targets and efficacy of 4-
Formyl-3-hydroxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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